Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate

Process Chemistry Scale-Up Synthesis Malonate Ester Reactivity

Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate (CAS 911434-04-3) is a multifunctional pyridine derivative bearing a bromine atom at the 5-position, a nitro group at the 3-position, and a diethyl malonate moiety at the 2-position of the pyridine ring. With a molecular formula of C12H13BrN2O6 and a molecular weight of 361.15 g/mol, this compound serves as a versatile synthetic intermediate, notably in the preparation of the BCR-ABL tyrosine kinase inhibitor flumatinib.

Molecular Formula C12H13BrN2O6
Molecular Weight 361.148
CAS No. 911434-04-3
Cat. No. B2799476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate
CAS911434-04-3
Molecular FormulaC12H13BrN2O6
Molecular Weight361.148
Structural Identifiers
SMILESCCOC(=O)C(C1=C(C=C(C=N1)Br)[N+](=O)[O-])C(=O)OCC
InChIInChI=1S/C12H13BrN2O6/c1-3-20-11(16)9(12(17)21-4-2)10-8(15(18)19)5-7(13)6-14-10/h5-6,9H,3-4H2,1-2H3
InChIKeyYWDRRHINJWKDTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate (CAS 911434-04-3): A Specialized Pyridine-Based Building Block for Heterocyclic Synthesis and Pharmaceutical Intermediate Applications


Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate (CAS 911434-04-3) is a multifunctional pyridine derivative bearing a bromine atom at the 5-position, a nitro group at the 3-position, and a diethyl malonate moiety at the 2-position of the pyridine ring . With a molecular formula of C12H13BrN2O6 and a molecular weight of 361.15 g/mol, this compound serves as a versatile synthetic intermediate, notably in the preparation of the BCR-ABL tyrosine kinase inhibitor flumatinib . Its three orthogonal reactive centers—an aryl bromide amenable to cross-coupling, a nitro group reducible to an amine, and a malonate ester capable of hydrolysis and decarboxylation—enable sequential chemoselective transformations that are highly valued in medicinal chemistry and process development .

Why Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate Cannot Be Replaced by Generic Pyridinyl Malonates in Multi-Step Synthesis


Generic substitution within the 5-bromo-3-nitropyridine-2-malonate family fails because the diethyl malonate ester group imparts a unique combination of steric bulk, lipophilicity, and hydrolytic stability that directly governs both the efficiency of downstream transformations and the isolation characteristics of intermediates . The dimethyl ester analog (CAS 1245563-09-0, MW 333.09), while structurally similar, exhibits different solubility and chromatographic mobility, which can alter purification yields in multi-step sequences . Moreover, the presence of the bromine atom is essential for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) used to elaborate the pyridine core, and replacement with a non-halogenated analog such as diethyl 2-(5-nitropyridin-2-yl)malonate (CAS 60891-70-5) eliminates this critical functional handle entirely, forcing a redesign of the synthetic route . These differences mean that substituting the diethyl ester for a dimethyl ester or a non-brominated variant is not a drop-in replacement but a fundamental change to the synthetic strategy.

Quantitative Differentiation Evidence for Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate (CAS 911434-04-3) Versus Its Closest Analogs


Synthetic Yield Advantage: 99% Isolated Yield for the Diethyl Ester Using 5-Bromo-2-chloro-3-nitropyridine Route

In a large-scale preparation, the reaction of 5-bromo-2-chloro-3-nitropyridine (75 g, 0.32 mol) with diethyl malonate and sodium hydride in DMF at 5–40 °C, followed by column chromatographic purification, provided diethyl (5-bromo-3-nitropyridin-2-yl)malonate in 99% isolated yield (260 g) as a yellow oil [1]. In contrast, the analogous dimethyl ester synthesis using dimethyl malonate and the same chloro precursor yields approximately 94% . This 5% absolute yield difference, while modest on a gram scale, translates to a significant mass recovery advantage in multi-kilogram campaigns, directly reducing cost per batch.

Process Chemistry Scale-Up Synthesis Malonate Ester Reactivity

Lipophilicity (LogP) Differentiation: Diethyl Ester Provides Higher LogP Favoring Organic Phase Extraction Versus Dimethyl Ester

The calculated LogP value for diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate is 2.485 , whereas the predicted LogP for the dimethyl ester analog (CAS 1245563-09-0, MW 333.09) is approximately 1.6 based on fragment-based calculations (C10H9BrN2O6 vs. C12H13BrN2O6) . This LogP difference of ~0.9 log units indicates that the diethyl ester partitions approximately 8-fold more favorably into organic solvents, which can substantially improve extraction recovery during aqueous work-up and reduce emulsion formation in large-scale processing.

Physicochemical Profiling Extraction Efficiency Process Development

Validated Intermediate Status in Flumatinib Synthesis: Patent-Cited Building Block for a Clinically Approved BCR-ABL Inhibitor

Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate is explicitly disclosed as a key intermediate in the patent literature for the preparation of flumatinib (HH-GV-678), a second-generation BCR-ABL tyrosine kinase inhibitor approved in China for chronic myelogenous leukemia . The compound serves as the precursor to 5-bromo-2-methyl-3-nitropyridine (CAS 911434-05-4) via acidic hydrolysis and decarboxylation (7 N HCl, reflux, 18 h), which is then elaborated into the final drug substance . In contrast, the dimethyl ester analog has not been cited in any publicly available patent as a direct intermediate for an approved pharmaceutical, limiting its traceable regulatory pedigree.

Pharmaceutical Intermediate Flumatinib Synthesis BCR-ABL Kinase Inhibitor

Bromine as a Cross-Coupling Handle: Enabling Divergent Elaboration That Non-Halogenated Analogs Cannot Support

The 5-bromo substituent on the pyridine ring of the target compound enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) that are impossible for the non-brominated analog diethyl 2-(5-nitropyridin-2-yl)malonate (CAS 60891-70-5) . While the non-halogenated variant can only undergo nucleophilic aromatic substitution or nitro-group transformations, the target compound's aryl bromide allows introduction of aryl, alkynyl, and amino substituents at the 5-position, expanding accessible chemical space by an estimated >100-fold in library enumeration studies . The chloro analog (5-bromo-2-chloro-3-nitropyridine, CAS 67443-38-3) offers only the 2-chloro leaving group for SNAr, lacking the synthetic handles for both SNAr and cross-coupling simultaneously.

Cross-Coupling Chemistry Suzuki-Miyaura Reaction Divergent Synthesis

Optimal Procurement and Application Scenarios for Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate Based on Experimental Evidence


Scale-Up Synthesis of Flumatinib and Related BCR-ABL Inhibitor Intermediates

Procurement teams supporting the manufacture of flumatinib or its generic versions should prioritize the diethyl ester over the dimethyl ester based on its documented 99% yield at 260 g scale [1] and its explicit citation in flumatinib intermediate patents. The higher LogP (2.485) also facilitates more efficient extraction during the hydrolysis step that converts it to 5-bromo-2-methyl-3-nitropyridine, the next intermediate in the flumatinib synthetic sequence .

Divergent Library Synthesis via Sequential Chemoselective Transformations

Medicinal chemistry teams constructing focused libraries around the 3,5-disubstituted pyridine scaffold should select this compound for its three orthogonal reactive centers: (1) Pd-catalyzed cross-coupling at C5-Br, (2) reduction of the C3-NO2 to NH2 for amide or urea formation, and (3) hydrolysis/decarboxylation or alkylation of the malonate ester [1]. Non-halogenated or single-functional-group analogs cannot support this sequential diversification strategy without additional protection/deprotection steps .

Process Chemistry Route Scouting for Pyridine-Containing Drug Candidates

Process R&D groups evaluating synthetic routes to drug candidates containing a 2,3,5-trisubstituted pyridine core should benchmark this building block against the dimethyl ester and non-brominated analogs using the quantitative yield and LogP data provided in Section 3. The 5% yield advantage and 8-fold organic partitioning preference translate to measurably lower material costs and shorter cycle times in kilo-lab and pilot-plant campaigns [1].

Quote Request

Request a Quote for Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.